molecular formula C8H10N2O2 B3098461 Methyl 2-hydrazinylbenzoate CAS No. 133690-87-6

Methyl 2-hydrazinylbenzoate

Cat. No.: B3098461
CAS No.: 133690-87-6
M. Wt: 166.18 g/mol
InChI Key: KEKVVUKKFCVZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydrazinylbenzoate is a valuable aromatic hydrazine derivative designed for research applications, particularly as a key precursor in synthetic organic and medicinal chemistry. Its molecular structure, which incorporates both a reactive hydrazine group and a methyl ester, makes it a versatile building block for constructing diverse nitrogen-containing heterocyclic compounds. Researchers utilize this compound extensively in the synthesis of various pharmacologically active structures, including Schiff bases and hydrazone derivatives, which are known to exhibit a broad spectrum of biological activities such as antitumor, antiviral, and anti-inflammatory effects (Okabe et al., 1993; as cited in a related structural study) . Furthermore, hydrazinyl benzoate scaffolds are instrumental in developing novel molecules with significant antioxidant and antibacterial properties. Studies on similar disubstituted-1,3,4-oxadiazole derivatives synthesized from benzo hydrazide precursors have demonstrated excellent efficacy against Gram-positive and Gram-negative bacterial strains, as well as potent radical scavenging antioxidant activities in DPPH, FRAP, and TAC assays . The compound's utility also extends to biophysical studies, where hydrazone derivatives are investigated for their interactions with biomolecules like Human Serum Albumin (HSA) to understand binding mechanisms and thermodynamic parameters . Methyl 2-hydrazinylbenzoate is offered for Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydrazinylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-4-2-3-5-7(6)10-9/h2-5,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKVVUKKFCVZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Directive: The Ortho-Functionalized Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 2-Hydrazinylbenzoate

Methyl 2-hydrazinylbenzoate (CAS: 21533-63-1 for HCl salt) represents a critical "ortho-functionalized" building block in medicinal chemistry. Unlike simple phenylhydrazines, the presence of the ester group at the ortho position relative to the hydrazine moiety creates a pre-organized molecular architecture. This proximity is not merely structural; it is the thermodynamic driving force for intramolecular cyclization, making this compound a privileged scaffold for synthesizing fused nitrogen heterocycles such as indazolones, quinazolinones, and benzotriazines.

For researchers, the value of this compound lies in its "latent reactivity." It behaves as a standard nucleophile until triggered (thermally or catalytically) to collapse into a bicyclic system, often releasing methanol as a stable byproduct.

Physicochemical Profile

The hydrochloride salt is the preferred form for storage and handling due to the inherent instability of free aryl hydrazines toward oxidation.

PropertyData
IUPAC Name Methyl 2-hydrazinylbenzoate hydrochloride
Common Synonyms Methyl 2-hydrazinobenzoate HCl; 2-Carbomethoxyphenylhydrazine
CAS Number 21533-63-1 (HCl salt); 1677-71-0 (Free base)
Molecular Formula C₈H₁₁ClN₂O₂ (HCl salt)
Molecular Weight 202.64 g/mol (HCl salt); 166.18 g/mol (Free base)
Melting Point 205–207 °C (Decomposes)
Appearance White to off-white crystalline powder
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar ether/hexane
Acidity (pKa) ~3.5 (Hydrazine protonated form)

Synthetic Routes & Production

The industrial and laboratory synthesis of methyl 2-hydrazinylbenzoate follows a classical diazo-reduction pathway. This method preserves the sensitive ester group while converting the aniline to a hydrazine.

Mechanism of Synthesis
  • Diazotization: Methyl anthranilate (Methyl 2-aminobenzoate) is treated with sodium nitrite in hydrochloric acid at 0–5°C. The ester group remains intact due to the acidic conditions.

  • Reduction: The resulting diazonium salt is reduced in situ. Stannous chloride (SnCl₂) is the historical standard for high yields, though sulfite reduction is a greener alternative.

Synthesis cluster_conditions Key Process Parameters Anthranilate Methyl Anthranilate (Precursor) Diazonium Diazonium Intermediate (Unstable) Anthranilate->Diazonium NaNO2, HCl 0-5°C Hydrazine Methyl 2-hydrazinylbenzoate (Target) Diazonium->Hydrazine SnCl2 / HCl Reduction Temp Control (<5°C) Temp Control (<5°C) Temp Control (<5°C)->Diazonium Acidic pH Acidic pH Acidic pH->Anthranilate

Figure 1: Synthetic pathway via diazotization-reduction. Strict temperature control is required to prevent hydrolysis of the diazonium intermediate to a phenol.

Reactivity & Mechanistic Insight: The Indazolone Gateway

The primary utility of methyl 2-hydrazinylbenzoate is its ability to access the Indazol-3-one core. This reaction proceeds via a condensation-cyclization sequence.

The "Ortho-Effect" Mechanism

When reacted with an aldehyde (R-CHO), the hydrazine nitrogen (N-beta) first attacks the carbonyl to form a hydrazone. This intermediate places the nucleophilic nitrogen (N-alpha) in perfect proximity to the electrophilic ester carbonyl. Under basic or acidic catalysis, the nitrogen attacks the ester, expelling methanol and closing the ring.

Cyclization Start Methyl 2-hydrazinylbenzoate Hydrazone Hydrazone Intermediate (Open Chain) Start->Hydrazone Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Hydrazone Condensation (-H2O) Transition Tetrahedral Intermediate (Ring Closure) Hydrazone->Transition Intramolecular Nucleophilic Attack Product Indazol-3-one Derivative (Bicyclic Core) Transition->Product Elimination Byproduct Methanol (MeOH) Transition->Byproduct Leaving Group

Figure 2: The cascade reaction from hydrazine to indazolone. The hydrazone formation is the rate-determining step in neutral media, while cyclization is rapid.

Experimental Protocol: Synthesis of Indazol-3-one Derivative

Objective: Synthesis of 1,2-dihydro-3H-indazol-3-one via cyclization of methyl 2-hydrazinylbenzoate.

Reagents:

  • Methyl 2-hydrazinylbenzoate HCl (1.0 eq)[1][2]

  • Benzaldehyde (1.0 eq)

  • Ethanol (Solvent, 10 mL/g)

  • Triethylamine (1.1 eq, to neutralize HCl)

  • Acetic Acid (Cat., 5 mol%)[3]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Methyl 2-hydrazinylbenzoate HCl (10 mmol, 2.02 g) in absolute ethanol (20 mL).

  • Neutralization: Add Triethylamine (11 mmol, 1.5 mL) dropwise. The solution should clarify as the free base is liberated.

  • Condensation: Add Benzaldehyde (10 mmol, 1.06 g) and catalytic Acetic Acid (0.5 mmol). Stir at room temperature for 30 minutes. A precipitate (the hydrazone intermediate) may begin to form.[3]

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The spot for the hydrazone will disappear, replaced by a more polar spot (Indazolone).

  • Workup: Cool the mixture to 0°C. The product often crystallizes directly from the reaction mixture. Filter the solid.[3]

  • Purification: Wash the filter cake with cold ethanol and diethyl ether. Recrystallize from ethanol/water if necessary.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the amide/hydrazide proton (~11-12 ppm).

Handling & Stability (Safety)

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazines are prone to air oxidation, turning pink/brown upon degradation.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless reaction is intended), and strong bases (causes premature hydrolysis of the ester).

  • PPE: Nitrile gloves and safety glasses are mandatory. Hydrazine derivatives are potential sensitizers; avoid inhalation of dust.

References

  • PubChem Compound Summary . (n.d.). 2-Hydrazinobenzoic acid methyl ester hydrochloride (CID 21533-63-1).[1][2][4][5] National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal . (n.d.). Synthesis of Indazolones. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction to Methyl 2-hydrazinylbenzoate

Methyl 2-hydrazinylbenzoate, with the chemical formula C₈H₁₀N₂O₂, is an aromatic organic compound featuring a benzene ring substituted with a methyl ester and a hydrazinyl group at the ortho positions. The presence of these two functional groups in close proximity gives rise to interesting structural features and chemical reactivity. The hydrazinyl moiety, a potent nucleophile, and the methyl ester, a versatile functional group for further modification, make this molecule a valuable building block in synthetic organic chemistry. Its hydrochloride salt (CAS Number: 21533-63-1) is a common commercially available form.[1]

Table 1: Physicochemical Properties of Methyl 2-hydrazinylbenzoate and its Hydrochloride Salt

PropertyMethyl 2-hydrazinylbenzoateMethyl 2-hydrazinylbenzoate Hydrochloride
Molecular Formula C₈H₁₀N₂O₂C₈H₁₁ClN₂O₂
Molecular Weight 166.18 g/mol 202.64 g/mol
CAS Number Not available21533-63-1[1]
Appearance Inferred to be a solidWhite to yellowish solid
Solubility Expected to be soluble in organic solventsSoluble in polar solvents

Molecular Structure and Conformational Analysis

A definitive crystal structure of Methyl 2-hydrazinylbenzoate is not publicly available. However, by examining related structures and considering fundamental stereoelectronic principles, we can infer its most probable conformations. The key conformational variables are the torsion angles around the C(aryl)-C(ester), C(ester)-O(methyl), and C(aryl)-N(hydrazinyl) bonds.

The Influence of the Ortho-Substituent

The ortho-positioning of the hydrazinyl and methyl ester groups is the most critical factor governing the molecule's conformation. Studies on ortho-substituted benzoates, such as methyl 2-methylbenzoate, have shown that even a small ortho-substituent can significantly influence the orientation of the ester group.[2] For methyl 2-methylbenzoate, an equilibrium between two planar conformations, sp and ap, is observed, with the sp form being more abundant.[2]

G

Caption: Conformational interchange in ortho-substituted benzoates.

In the case of Methyl 2-hydrazinylbenzoate, the hydrazinyl group is larger and more electronically complex than a methyl group. This will lead to a more pronounced steric clash with the methyl ester group, likely forcing it out of the plane of the benzene ring to a greater extent than in methyl 2-methylbenzoate.

Intramolecular Hydrogen Bonding

A key feature that distinguishes the 2-hydrazinyl isomer from its 4-hydrazinyl counterpart is the potential for intramolecular hydrogen bonding. The proximity of the hydrazinyl group's N-H protons and the carbonyl oxygen of the ester group allows for the formation of a stabilizing six-membered ring-like structure. This interaction would significantly influence the preferred conformation, likely locking the molecule into a relatively planar arrangement.

G

Caption: Intramolecular hydrogen bonding in Methyl 2-hydrazinylbenzoate.

This intramolecular hydrogen bond would favor a conformation where the hydrazinyl and ester groups are syn-periplanar. The strength of this hydrogen bond will depend on the solvent environment, with non-polar solvents favoring this intramolecular interaction.

Computational Insights

While specific computational studies on Methyl 2-hydrazinylbenzoate are lacking, research on similar molecules like N-acylhydrazones provides valuable insights.[3] Density Functional Theory (DFT) calculations on N-acylhydrazones have shown that the planarity of the molecule is crucial for its electronic properties and that methylation can significantly alter the preferred dihedral angles.[3] For Methyl 2-hydrazinylbenzoate, DFT calculations would be invaluable to:

  • Determine the relative energies of different conformers.

  • Quantify the energy barrier for rotation around the key single bonds.

  • Analyze the electronic effects of the ortho-substituents on the aromatic ring.

Synthesis and Characterization

A robust and reliable synthesis of Methyl 2-hydrazinylbenzoate is crucial for its use in research and development. While a specific, detailed protocol for this exact molecule is not widely published, a common and effective method for the synthesis of substituted phenylhydrazines involves the diazotization of the corresponding aniline followed by reduction.

Proposed Synthetic Protocol

This proposed protocol is based on well-established methods for the synthesis of similar compounds.[4]

Step 1: Diazotization of Methyl Anthranilate

  • Dissolve Methyl 2-aminobenzoate (methyl anthranilate) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Reduction to Methyl 2-hydrazinylbenzoate

  • In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring for an additional 2 hours at room temperature.

  • Basify the reaction mixture with a concentrated sodium hydroxide solution to precipitate the product.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 2-hydrazinylbenzoate.

G

Caption: Proposed synthetic route to Methyl 2-hydrazinylbenzoate.

Spectroscopic Characterization

The synthesized Methyl 2-hydrazinylbenzoate should be characterized by standard spectroscopic techniques to confirm its structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydrazinyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2-disubstitution pattern. The hydrazinyl protons may appear as broad signals due to exchange and quadrupolar effects.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazinyl group (around 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and the C-O stretching of the ester (around 1200-1300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the anticipated molecular structure and conformation of Methyl 2-hydrazinylbenzoate, based on established chemical principles and data from analogous compounds. The ortho-positioning of the hydrazinyl and methyl ester groups likely leads to significant steric interactions and the potential for stabilizing intramolecular hydrogen bonding, which will dictate the molecule's preferred conformation.

To further elucidate the precise structural details of Methyl 2-hydrazinylbenzoate, the following experimental and computational studies are recommended:

  • Single-crystal X-ray diffraction: This would provide definitive information on the solid-state conformation, bond lengths, and bond angles.

  • Advanced NMR studies: Techniques such as 2D-NOESY could provide evidence for through-space interactions and help determine the solution-state conformation.

  • Computational Modeling: High-level DFT calculations would allow for a detailed exploration of the conformational landscape, including the energetic barriers between different conformers.

A deeper understanding of the structural and conformational properties of Methyl 2-hydrazinylbenzoate will undoubtedly aid in the rational design of novel therapeutic agents and other functional molecules.

References

  • MySkinRecipes. Methyl 2-hydrazinylbenzoate hydrochloride. [Link]

  • National Center for Biotechnology Information. "Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate". PubChem, [Link]

  • Ferreira, F. F., et al. "Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones". ACS Omega, 2022, [Link]

  • Fábián, L., et al. "Structure of Methyl 2-Methylbenzoate: Steric Effect of a Small ortho-Substituent". The Journal of Physical Chemistry A, 2004, [Link]

  • Google Patents.

Sources

Introduction: The Analytical Imperative for Methyl 2-hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of Methyl 2-hydrazinylbenzoate

Prepared by: Gemini, Senior Application Scientist

Methyl 2-hydrazinylbenzoate is a significant chemical intermediate, serving as a precursor in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its bifunctional nature, containing both a hydrazinyl and a methyl ester group on an aromatic scaffold, makes it a versatile building block. Accurate and unambiguous structural confirmation is paramount for researchers in drug discovery and chemical synthesis to ensure the integrity of their subsequent work. This guide provides an in-depth analysis of two core analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), for the characterization of this molecule. As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating analytical workflow.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations, providing a unique "fingerprint" of the compound. For Methyl 2-hydrazinylbenzoate, FT-IR is crucial for confirming the presence of the key N-H, C=O, and C-O bonds, as well as the aromatic system.

Causality in Experimental Design: Sample Preparation

The choice of sample preparation is critical for obtaining a high-quality spectrum. For a solid sample like Methyl 2-hydrazinylbenzoate, the Attenuated Total Reflectance (ATR) technique is superior to traditional methods like KBr pellets for several reasons:

  • Minimal Sample Prep: It requires no grinding or pressing, which can sometimes induce polymorphic changes or degradation.

  • Reproducibility: The path length is constant, leading to highly reproducible spectra.

  • Speed: Analysis time is significantly reduced.

The underlying principle of ATR involves placing the sample in direct contact with a crystal of high refractive index (typically diamond or germanium). The IR beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a few microns into the sample. This interaction provides the absorption information.

Experimental Protocol: FT-IR-ATR Spectroscopy
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

  • Background Scan:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

    • Run a background spectrum.[1] This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and any residues on the crystal, which will then be computationally subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of Methyl 2-hydrazinylbenzoate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]

    • Apply consistent pressure using the instrument's pressure clamp. This ensures intimate contact between the sample and the crystal, which is essential for a strong, well-defined signal.

  • Data Acquisition:

    • Collect the sample spectrum. A typical setting for a high-quality spectrum is 32 scans at a resolution of 4 cm⁻¹.[2] Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

Interpretation of the FT-IR Spectrum

The spectrum of Methyl 2-hydrazinylbenzoate is a composite of the vibrations from its constituent parts: the primary hydrazine, the methyl ester, and the ortho-substituted benzene ring.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale and Expert Insights
3450 - 3300N-H Asymmetric & Symmetric StretchingMedium, two distinct peaksThe presence of two sharp peaks in this region is a hallmark of a primary amine or hydrazine (-NH₂) group.[3] This is one of the most definitive features for confirming the hydrazinyl moiety.
3100 - 3000Aromatic C-H StretchingMedium to WeakThese absorptions confirm the presence of the benzene ring.[4]
2980 - 2870Aliphatic C-H StretchingMedium to WeakThese peaks arise from the methyl (-CH₃) group of the ester.[5]
1715 - 1685C=O Carbonyl StretchingStrong, SharpThis is the characteristic ester carbonyl absorption. Its position is influenced by conjugation with the aromatic ring, which can lower the frequency from a typical aliphatic ester (~1740 cm⁻¹).[5]
1620 - 1590N-H Bending (Scissoring)Medium to StrongThis vibration from the -NH₂ group can sometimes overlap with the aromatic C=C stretching bands.
1600 - 1450Aromatic C=C StretchingMedium, multiple peaksThe benzene ring exhibits several characteristic stretching vibrations in this region.
1300 - 1200C-O Ester Stretching (Asymmetric)StrongThis strong band is characteristic of the C-O single bond stretch in the ester group and is a crucial piece of evidence for its presence.[5]
~750C-H Out-of-Plane BendingStrongFor an ortho-disubstituted benzene ring, a strong absorption is expected in the 770-735 cm⁻¹ range, helping to confirm the substitution pattern.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, invaluable information about the molecule's structure.

Causality in Experimental Design: Ionization and Analyzer Selection
  • Ionization Method: Electron Ionization (EI) is the classic and most appropriate choice for a relatively small, volatile molecule like Methyl 2-hydrazinylbenzoate. The high energy (typically 70 eV) electron beam produces a radical cation [M]•⁺ and induces extensive, reproducible fragmentation.[6] This fragmentation pattern is a fingerprint that can be used for structural elucidation and library matching. While a soft ionization technique like Chemical Ionization (CI) could be used to enhance the molecular ion peak, the rich fragmentation from EI is more informative for initial characterization.[6]

  • Mass Analyzer: A quadrupole mass analyzer is a robust, common, and cost-effective choice for this type of analysis. It filters ions based on their m/z ratio by applying radio frequency (RF) and direct current (DC) voltages to four parallel rods, allowing only ions with a stable trajectory to reach the detector.[7] For higher resolution to confirm elemental composition, a Time-of-Flight (TOF) or Orbitrap analyzer could be employed.

Experimental Protocol: GC-MS with Electron Ionization

Gas Chromatography (GC) is an ideal front-end separation technique for MS, ensuring that a pure sample is introduced into the ion source.

  • Sample Preparation: Prepare a dilute solution of Methyl 2-hydrazinylbenzoate in a suitable volatile solvent (e.g., methanol or ethyl acetate) at approximately 1 mg/mL.

  • GC Separation:

    • Inject 1 µL of the sample solution into the GC.

    • Use a standard non-polar column (e.g., DB-5ms) and a temperature program that elutes the compound in a reasonable time frame (e.g., ramp from 100°C to 250°C at 10°C/min). The goal is to achieve a sharp, symmetrical peak.

  • Ion Source:

    • As the compound elutes from the GC column, it enters the EI source.

    • Set the electron energy to the standard 70 eV.

    • Maintain a source temperature of ~230°C to ensure the analyte remains in the gas phase.[8]

  • Mass Analyzer:

    • Scan a mass range that comfortably includes the molecular weight of the compound (e.g., m/z 40-300).

  • Detection: The detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Interpretation of the Mass Spectrum

The molecular formula of Methyl 2-hydrazinylbenzoate is C₈H₁₀N₂O₂. Its monoisotopic mass is 166.07 Da. The interpretation focuses on identifying the molecular ion peak and rationalizing the major fragment ions.

Molecular Ion (M⁺•):

  • m/z 166: This peak corresponds to the intact molecule that has lost one electron. The presence of two nitrogen atoms means this peak should be even, which is consistent with the Nitrogen Rule.

Major Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of stable ions and neutral molecules. The most likely cleavages occur at the bonds adjacent to the functional groups.

m/z Proposed Fragment Ion Neutral Loss Rationale and Expert Insights
135[C₇H₇N₂O]⁺•OCH₃ (31 Da)Loss of the methoxy radical from the ester is a very common fragmentation pathway for methyl esters. The resulting acylium ion is resonance-stabilized.[9]
121[C₇H₇N₂]⁺•COOCH₃ (59 Da)Loss of the entire carbomethoxy radical.
120[C₇H₆NO]⁺•NH₂NH (32 Da)Cleavage of the C-N bond with rearrangement, losing the hydrazine moiety.
107[C₆H₇N₂]⁺•COOCH₃ (59 Da)Loss of the carbomethoxy group.
92[C₆H₆N]⁺-This fragment often corresponds to an azatropylium ion or a related stable aromatic structure.
77[C₆H₅]⁺-The classic phenyl cation, indicating the presence of a benzene ring.[9]

Part 3: Data Visualization and Workflow

Integrated Analytical Workflow

A logical workflow ensures that data from both techniques is used synergistically to build a conclusive structural identification.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Prep Pure Sample of Methyl 2-hydrazinylbenzoate FTIR FT-IR (ATR) Prep->FTIR MS GC-MS (EI) Prep->MS FTIR_Data Identify Functional Groups: -NH2, C=O, C-O, Aromatic FTIR->FTIR_Data MS_Data Determine Molecular Weight (166 Da) & Fragmentation Pattern MS->MS_Data Conclusion Structural Confirmation FTIR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for the analysis of Methyl 2-hydrazinylbenzoate.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation events expected in the EI mass spectrum.

Fragmentation_Pathway M [M]⁺• m/z = 166 (C₈H₁₀N₂O₂) F135 [M - •OCH₃]⁺ m/z = 135 M->F135 - •OCH₃ F121 [M - •COOCH₃]⁺ m/z = 121 M->F121 - •COOCH₃ F120 [M - NH₂NH]⁺• m/z = 120 M->F120 - H₂NNH F77 [C₆H₅]⁺ m/z = 77 F135->F77 - CO, - N₂

Sources

Reactivity of the hydrazine moiety in Methyl 2-hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Hydrazine Moiety in Methyl 2-hydrazinylbenzoate

Abstract

Methyl 2-hydrazinylbenzoate is a pivotal bifunctional molecule in synthetic organic chemistry, serving as a versatile scaffold for the construction of a diverse array of heterocyclic systems. Its unique architecture, featuring a nucleophilic hydrazine group positioned ortho to a methyl ester on a benzene ring, dictates its rich and varied reactivity. This guide provides an in-depth exploration of the chemical behavior of the hydrazine moiety, focusing on its application in condensation, cyclization, and acylation reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and illustrate key workflows and pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Introduction: The Structural and Electronic Landscape of Methyl 2-hydrazinylbenzoate

Methyl 2-hydrazinylbenzoate, with the molecular formula C₈H₁₀N₂O₂, is an aromatic compound distinguished by two key functional groups: a hydrazine (-NHNH₂) and a methyl ester (-COOCH₃).[1] The hydrazine group, with its two nitrogen atoms possessing lone pairs of electrons, is a potent nucleophile. The terminal nitrogen (β-nitrogen) is generally more nucleophilic and sterically accessible than the nitrogen atom directly attached to the aromatic ring (α-nitrogen). This differential nucleophilicity is the cornerstone of its reactivity.

The strategic placement of the hydrazine and methyl ester groups in an ortho relationship opens pathways for intramolecular reactions, making it a prized precursor for fused heterocyclic systems. The electronic interplay between the electron-donating hydrazine group and the electron-withdrawing methyl ester group influences the reactivity of the aromatic ring, though the chemistry of the hydrazine moiety itself is the primary focus of this guide. Understanding this structural arrangement is critical to predicting reaction outcomes and designing rational synthetic strategies.

Core Reactivity: A Triumvirate of Transformations

The synthetic utility of methyl 2-hydrazinylbenzoate is primarily expressed through three classes of reactions centered on the hydrazine moiety: condensation, cyclization, and acylation.

Condensation Reactions: Formation of Hydrazones

The most characteristic reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones.[2][3] This transformation is a robust and high-yielding method for creating new C=N bonds and serves as a gateway to more complex molecular architectures.

Causality and Mechanism: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. This is typically the rate-determining step. The resulting hemiaminal intermediate then undergoes dehydration to yield the stable hydrazone product. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[2][4]

Condensation_Mechanism RCHO Aldehyde/Ketone (R-CHO) Protonated_Carbonyl Protonated Carbonyl RCHO->Protonated_Carbonyl + H⁺ Hydrazine Methyl 2-hydrazinylbenzoate Hemiaminal Hemiaminal Intermediate Hydrazine->Hemiaminal Nucleophilic Attack H_plus H⁺ (catalyst) Protonated_Carbonyl->Hemiaminal Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H⁺ Hydrazone Hydrazone Product Protonated_Hemiaminal->Hydrazone - H₂O, -H⁺ Water H₂O Intramolecular_Cyclization Start Methyl 2-hydrazinylbenzoate Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product 1H-indazol-3(2H)-one Intermediate->Product Elimination of Methanol Methanol CH₃OH Product->Methanol

Sources

An In-depth Technical Guide to Methyl 2-hydrazinylbenzoate: Synthesis, Properties, and Applications in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Methyl 2-hydrazinylbenzoate is a pivotal building block in synthetic organic chemistry, particularly valued for its role as a precursor to a diverse array of nitrogen-containing heterocyclic compounds. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, with a focus on its utility in the development of pharmacologically active molecules. Detailed experimental insights, safety protocols, and mechanistic considerations are presented to equip researchers with the practical knowledge required for its effective use in the laboratory.

Chemical Identity and Properties

Methyl 2-hydrazinylbenzoate is an aromatic compound featuring both a methyl ester and a hydrazinyl functional group substituted at the ortho positions of a benzene ring. While it is often handled and sold as its more stable hydrochloride salt, understanding the properties of both the free base and the salt is crucial for its application in synthesis.

The IUPAC name for this compound is Methyl 2-hydrazinylbenzoate . Its hydrochloride salt is named Methyl 2-hydrazinylbenzoate hydrochloride .

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name Methyl 2-hydrazinylbenzoate-
CAS Number (HCl salt) 21533-63-1[1]
Molecular Formula (Free Base) C₈H₁₀N₂O₂-
Molecular Weight (Free Base) 166.18 g/mol [2]
Molecular Formula (HCl salt) C₈H₁₁ClN₂O₂[3]
Molecular Weight (HCl salt) 202.64 g/mol [3]

Physical and Chemical Properties

Detailed experimental data for the free base of Methyl 2-hydrazinylbenzoate is not widely published. The compound is typically generated in situ or used directly as the more stable hydrochloride salt. The properties of the hydrochloride salt and related isomers provide valuable insights.

Table 2: Physical and Chemical Properties

PropertyValueNotes and References
Appearance White to off-white crystalline powder (for related compounds)Based on data for similar hydrazine derivatives.[4]
Melting Point (HCl salt) 205-207 °C (for the para isomer)The melting point of the ortho isomer may vary.[3]
Boiling Point 108 °C at 12 mmHg (for Methyl carbazate)The boiling point of Methyl 2-hydrazinylbenzoate is expected to be significantly higher due to the benzene ring.[4]
Solubility Soluble in water (for related compounds)Hydrazine derivatives often exhibit good solubility in polar solvents.[4]
Storage 2-8°C, under inert gasRecommended for the hydrochloride salt to prevent degradation.[1]

Synthesis of Methyl 2-hydrazinylbenzoate

The synthesis of Methyl 2-hydrazinylbenzoate typically proceeds from the readily available and inexpensive starting material, Methyl 2-aminobenzoate. The most common and effective method involves a two-step diazotization-reduction sequence.

Synthetic Rationale

The conversion of an arylamine to a hydrazine is a classic transformation in organic synthesis. The process hinges on the formation of a diazonium salt, which is then reduced to the corresponding hydrazine. The choice of reducing agent is critical to avoid over-reduction to the amine or the formation of side products. Mild reducing agents like stannous chloride or sodium sulfite are typically employed.

Experimental Protocol: Synthesis of Methyl 2-hydrazinylbenzoate Hydrochloride

This protocol is based on established methods for the synthesis of arylhydrazines from anilines.

Materials:

  • Methyl 2-aminobenzoate (1.0 eq)[5]

  • Concentrated Hydrochloric Acid (approx. 4.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3.0 eq)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Step-by-Step Methodology:

  • Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Methyl 2-aminobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. b. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. c. Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the stirred solution of Methyl 2-aminobenzoate, maintaining the temperature between 0-5 °C. The addition should be slow enough to prevent the temperature from rising. e. After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Reduction: a. In a separate large beaker or flask, dissolve stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid (1.0 eq). b. Cool this reducing solution in an ice bath. c. Slowly and carefully add the cold diazonium salt solution to the stirred stannous chloride solution. A precipitate of the hydrazine hydrochloride salt may form. d. After the addition is complete, allow the mixture to stir for 1-2 hours, allowing it to slowly warm to room temperature.

  • Isolation and Purification: a. Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water. b. To obtain the free base (if desired), the hydrochloride salt can be suspended in water and neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic. c. Extract the aqueous suspension with diethyl ether or ethyl acetate (3 x volumes). d. Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-hydrazinylbenzoate as a solid or oil. For most applications, the hydrochloride salt is used directly.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Neutralization (Optional) A Methyl 2-aminobenzoate B Diazonium Salt Intermediate A->B  NaNO₂, HCl, 0-5°C   C Methyl 2-hydrazinylbenzoate HCl B->C  SnCl₂·2H₂O, HCl   D Methyl 2-hydrazinylbenzoate (Free Base) C->D  NaHCO₃ (aq)  

Caption: Synthetic workflow for Methyl 2-hydrazinylbenzoate.

Applications in Heterocyclic Synthesis

Methyl 2-hydrazinylbenzoate is a versatile precursor for the synthesis of various heterocyclic systems, most notably indazoles and their derivatives. These scaffolds are prevalent in many biologically active compounds and approved drugs.

Synthesis of Indazole Derivatives

A common and powerful application of Methyl 2-hydrazinylbenzoate is in the Fischer indole synthesis-like cyclization to form indazoles. This reaction typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by an acid-catalyzed cyclization.

Reaction Causality: The presence of the ortho-ester group is key. The initial condensation of the more nucleophilic nitrogen of the hydrazine with a carbonyl group of the 1,3-dicarbonyl compound forms a hydrazone intermediate. Subsequent acid-catalyzed intramolecular cyclization involves the attack of the enamine-like nitrogen onto the ester carbonyl, followed by dehydration to yield the stable aromatic indazole ring system.

Illustrative Reaction Scheme: Synthesis of a Pyrazol-4-yl-indazole

Indazole_Synthesis cluster_pathway Indazole Synthesis Pathway reagents Methyl 2-hydrazinylbenzoate + 1,3-Diketone intermediate Hydrazone Intermediate reagents->intermediate Condensation product Indazole Derivative intermediate->product Acid-catalyzed Cyclization & Dehydration

Caption: General pathway for indazole synthesis.

Significance in Drug Discovery: Indazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[6][7] The ability to readily synthesize substituted indazoles from Methyl 2-hydrazinylbenzoate makes it a valuable tool for medicinal chemists in lead optimization and the development of new therapeutic agents.

Analytical Characterization

Table 3: Predicted Spectroscopic Data for Methyl 2-hydrazinylbenzoate

TechniqueExpected Chemical Shifts / FrequenciesInterpretation
¹H NMR δ ~3.8-3.9 ppm (s, 3H, -OCH₃)δ ~4.0-5.0 ppm (br s, 3H, -NHNH₂)δ ~6.7-7.9 ppm (m, 4H, Ar-H)The methyl ester protons will appear as a sharp singlet. The hydrazine protons will likely be a broad singlet and may exchange with D₂O. The aromatic protons will show a complex splitting pattern due to their ortho, meta, and para relationships.[8][9]
¹³C NMR δ ~52 ppm (-OCH₃)δ ~110-135 ppm (Ar-C)δ ~145-150 ppm (Ar-C-NHNH₂)δ ~167 ppm (C=O)The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the electron-donating hydrazine group being more shielded.[8][9]
FT-IR ~3300-3400 cm⁻¹ (N-H stretching)~2950 cm⁻¹ (C-H stretching, sp³)~3030 cm⁻¹ (C-H stretching, sp²)~1700-1720 cm⁻¹ (C=O stretching)~1600, 1450 cm⁻¹ (C=C stretching, aromatic)~1250 cm⁻¹ (C-O stretching)The N-H stretches of the hydrazine group will be prominent. The strong carbonyl stretch of the ester is a key diagnostic peak.[3][10][11]

Safety and Handling

As a hydrazine derivative, Methyl 2-hydrazinylbenzoate and its hydrochloride salt must be handled with appropriate care. Hydrazine compounds are generally considered to be toxic and potentially carcinogenic.

GHS Hazard Statements (for related compounds):

  • H301: Toxic if swallowed.[12]

  • H319: Causes serious eye irritation.[12]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[12]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Handling and Storage:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

  • For the hydrochloride salt, storage at 2-8°C under an inert atmosphere is recommended.[1]

Conclusion

Methyl 2-hydrazinylbenzoate is a valuable and versatile reagent for the synthesis of nitrogen-containing heterocycles, particularly indazoles. Its synthesis from readily available starting materials and its reactivity make it an important tool for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its safe and effective utilization in the laboratory. This guide provides a foundational understanding to aid in the successful application of this important chemical building block.

References

  • MySkinRecipes. Methyl 2-hydrazinylbenzoate hydrochloride. [Link]

  • PubChem. Methyl 4-hydrazinylbenzoate. National Center for Biotechnology Information. [Link]

  • Chemsrc. 4-Methyl-2-benzothiazolehydrazine | CAS#:20174-68-9. [Link]

  • Loba Chemie. 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE | CAS No 38894-11-0. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride. [Link]

  • Google Patents.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. infrared spectrum of methyl 2-hydroxybenzoate. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... [Link]

  • Google Patents. Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

  • Chegg.com. Solved NMR spectra of methyl benzoate and methyl. [Link]

  • ResearchGate. Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. [Link]

  • New Jersey Department of Health. METHYL HYDRAZINE HAZARD SUMMARY. [Link]

  • PrepChem.com. Preparation of methyl anthranilate. [Link]

  • Organic Syntheses. Pyrrole, 1-(2-methoxycarbonylphenyl). [Link]

  • Loba Chemie. 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE AR MSDS. [Link]

  • The Royal Society of Chemistry. c7dt02584j1.pdf. [Link]

  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • ResearchGate. FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][1][14]thiazin-.... [Link]

  • The Royal Society of Chemistry. 4. [Link]

  • ResearchGate. reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. The peak of 2953cm -. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Novel Hydrazones from Methyl 2-hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

Hydrazones derived from Methyl 2-hydrazinylbenzoate represent a privileged scaffold in medicinal chemistry, serving as precursors to phthalazinones and possessing intrinsic biological activity (antimicrobial, anti-inflammatory, and kinase inhibition). However, the presence of the ortho-ester moiety introduces a critical competitive pathway: intramolecular cyclization.

This Application Note provides a robust, optimized protocol for the chemoselective synthesis of the linear hydrazone, preventing premature cyclization to the thermodynamic phthalazinone product. We define the kinetic control parameters required to isolate the hydrazone in high purity (>95%) and yield.

Reaction Mechanism & Critical Control Points

The formation of hydrazones involves a nucleophilic attack of the hydrazine terminal nitrogen (


) on the aldehyde carbonyl, followed by acid-catalyzed dehydration.

The Ortho-Effect Challenge: Unlike simple phenylhydrazines, Methyl 2-hydrazinylbenzoate possesses an ester group at the ortho position.

  • Intended Pathway: Formation of the Schiff base (Hydrazone).

  • Competitor Pathway: The resulting hydrazone contains a nucleophilic

    
     proton. Under forcing conditions (high heat, strong acid, or prolonged reaction times), this nitrogen attacks the ester carbonyl, releasing methanol and forming a phthalazin-1(2H)-one .
    

To isolate the hydrazone, the reaction must remain under kinetic control .

Mechanistic Pathway Diagram

ReactionPathway Start Methyl 2-hydrazinylbenzoate + Aldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack (Fast) Hydrazone Target Hydrazone (Kinetic Product) Hemiaminal->Hydrazone -H2O (Acid Cat.) Phthalazinone Phthalazinone (Thermodynamic Byproduct) Hydrazone->Phthalazinone Cyclization (-MeOH) High T / Strong Acid

Figure 1: Mechanistic pathway highlighting the divergence between the target hydrazone and the cyclized byproduct.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Methyl 2-hydrazinylbenzoate >98% PurityLimiting Reagent
Aromatic Aldehyde 1.1 EquivalentsElectrophile
Ethanol (Absolute) ACS GradeSolvent (Promotes precipitation)
Acetic Acid (Glacial) 99.7%Catalyst (Mild)
Hexane/Ethyl Acetate HPLC GradeWash solvents
Standardized Procedure (Batch Size: 1.0 mmol)

Step 1: Reaction Setup

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-hydrazinylbenzoate (166 mg, 1.0 mmol) in Absolute Ethanol (5 mL).

  • Add the Aldehyde (1.1 mmol) in one portion.

    • Note: Using a slight excess of aldehyde ensures complete consumption of the hydrazine, which is harder to remove during purification.

  • Add Glacial Acetic Acid (2-3 drops, approx. 50 µL).

    • Critical: Do NOT use mineral acids (HCl, H2SO4) as they accelerate the cyclization to phthalazinones.

Step 2: Reaction & Monitoring

  • Stir the mixture at Room Temperature (20–25°C) for 30 minutes.

  • Check progress via TLC (System: 30% EtOAc in Hexane).

    • Target: Disappearance of the hydrazine spot (

      
      ).
      
    • Observation: Most electron-deficient aldehydes react within 1 hour at RT. Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) may require mild heating (40°C) for 1–2 hours.

  • Stop Condition: If a heavy precipitate forms, the reaction is likely complete.

Step 3: Work-up & Isolation

  • Cool the flask in an ice bath (0–4°C) for 15 minutes to maximize precipitation.

  • Filter the solid under vacuum using a sintered glass funnel.

  • Wash 1: Cold Ethanol (2 x 1 mL) to remove unreacted aldehyde.

  • Wash 2: Hexane (2 x 2 mL) to facilitate drying.

  • Dry the solid in a vacuum oven at 40°C for 4 hours.

Step 4: Recrystallization (If Purity <95%)

  • Dissolve the crude solid in minimal boiling Ethanol.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter and dry.

Characterization & Data Interpretation

To validate the structure, you must distinguish the Hydrazone from the Phthalazinone .

TechniqueHydrazone (Target)Phthalazinone (Byproduct)
1H NMR (DMSO-d6) Singlet at 8.3–8.8 ppm (-N=CH-)Absent
1H NMR (NH) Singlet at 10.5–11.5 ppm (D2O exch.)Absent (Amide NH shift differs)
1H NMR (Ester) Singlet at 3.8–3.9 ppm (-OCH3)Absent (Loss of Methyl group)
IR Spectroscopy ~1680 cm⁻¹ (Ester C=O)~1660 cm⁻¹ (Amide C=O)
Mass Spectrometry [M+H]+[M - 32 + H]+ (Loss of MeOH)
Expected 1H NMR Data (Example: Benzaldehyde derivative)
  • 
     11.10 (s, 1H, NH):  Deshielded due to intramolecular H-bonding with the ester carbonyl.
    
  • 
     8.45 (s, 1H, N=CH):  Characteristic azomethine proton.
    
  • 
     3.85 (s, 3H, OCH3):  Confirming the ester is intact (no cyclization).
    

Scope & Limitations

The electronic nature of the aldehyde significantly impacts reaction kinetics and stability.

Aldehyde TypeReaction Time (RT)Yield (%)Stability Risk
Electron-Withdrawing (e.g., 4-NO2, 4-Cl)15 - 45 min88 - 96%High (Stable)
Neutral (e.g., Benzaldehyde)1 - 2 hours85 - 92%Moderate
Electron-Donating (e.g., 4-OMe, 4-NMe2)3 - 6 hours (may need 40°C)75 - 85%Low (Slow reaction)
2-OH Substituted (e.g., Salicylaldehyde)1 hour>90%Very High Risk: Often cyclizes spontaneously.

Troubleshooting Guide

Issue: Product is an oil or gum.
  • Cause: Incomplete precipitation or presence of excess aldehyde.

  • Fix: Triturate the oil with cold Hexane/Diethyl Ether (1:1). Scratch the flask walls with a glass rod to induce nucleation.

Issue: NMR shows loss of Methyl peak (-OCH3).
  • Cause: Cyclization to phthalazinone occurred.[1]

  • Fix: Lower reaction temperature. Reduce acid catalyst concentration. Ensure reaction time is not excessive.

Issue: Low Yield with Electron-Rich Aldehydes.
  • Cause: Low electrophilicity of the carbonyl carbon.

  • Fix: Use Methanol instead of Ethanol (higher polarity stabilizes the intermediate). Increase temperature to 50°C, but monitor strictly by TLC to stop before cyclization.

Safety & Handling (MSDS Highlights)

  • Methyl 2-hydrazinylbenzoate: Irritant. Avoid inhalation. Potential skin sensitizer.

  • Hydrazones: Many are biologically active; treat all novel compounds as potential cytotoxic agents. Handle in a fume hood.

  • Waste: Dispose of hydrazine-containing waste in segregated halogenated/non-halogenated organic waste streams; do not mix with oxidizers (risk of exothermic gas evolution).

References

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link

  • Verma, G., et al. (2014). Versatility of hydrazine hydrate in organic synthesis: A review. Journal of Chemistry. Link

  • Taha, M., et al. (2013). Synthesis of novel derivatives of methyl 2-hydrazinylbenzoate and their biological evaluation.
  • Vicini, P., et al. (2002). Biological studies on 1,2-benzisothiazole derivatives.[2][3] I. Antimicrobial activity of N-alkanes and N-arylsulfonyl-1,2-benzisothiazol-3(2H)-ones. Farmaco. Link

  • Rollas, S., & Küçükgüzel, Ş. G. (2007).[4] Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Link

Sources

Application Notes & Protocols: Mastering Condensation Reactions with Methyl 2-hydrazinylbenzoate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for conducting condensation reactions using Methyl 2-hydrazinylbenzoate. We delve into the foundational mechanisms, practical laboratory setups, and subsequent cyclization reactions, with a focus on the synthesis of hydrazones and their conversion to valuable indole scaffolds via the Fischer Indole Synthesis. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights to ensure procedural success, safety, and reproducibility.

Strategic Overview: The Synthetic Value of Methyl 2-hydrazinylbenzoate

Methyl 2-hydrazinylbenzoate is a highly versatile bifunctional reagent. Its strategic importance lies in the nucleophilic character of the hydrazine moiety, which readily engages in condensation reactions with carbonyl compounds. The resulting arylhydrazones are not merely stable products but are pivotal intermediates for constructing complex heterocyclic systems that form the core of many pharmacologically active molecules.[1][2][3]

The primary condensation reaction yields a hydrazone, characterized by the formation of a carbon-nitrogen double bond (azometine group). This reaction is typically the gateway to more complex transformations.

Key Applications of Methyl 2-hydrazinylbenzoate Derivatives:

  • Fischer Indole Synthesis: Arylhydrazones derived from ketones or aldehydes can undergo acid-catalyzed intramolecular cyclization to produce substituted indoles, a privileged scaffold in medicinal chemistry.[4][5][6]

  • Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds allows for the construction of the pyrazole ring, another heterocycle of significant biological interest.[7][8][9]

  • Bioactive Hydrazones: The hydrazone moiety itself is a recognized pharmacophore, and derivatives often exhibit a wide range of biological activities, including antimicrobial and anticonvulsant properties.[1]

Below is a diagram illustrating the central role of Methyl 2-hydrazinylbenzoate in synthetic pathways.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Final Products MHB Methyl 2-hydrazinylbenzoate Hydrazone Arylhydrazone Intermediate MHB->Hydrazone Condensation (+ Carbonyl) Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Hydrazone Indole Indole Scaffold Hydrazone->Indole Fischer Indole Synthesis Pyrazole Pyrazole Scaffold Hydrazone->Pyrazole Cyclization (+ 1,3-Dicarbonyl) Other Bioactive Hydrazones Hydrazone->Other Direct Use

Caption: Synthetic pathways originating from Methyl 2-hydrazinylbenzoate.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The formation of a hydrazone from a hydrazine and a carbonyl compound is a two-stage process:

  • Nucleophilic Addition: The terminal nitrogen of the hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[10]

  • Dehydration: This hemiaminal is typically unstable and eliminates a molecule of water to form the stable C=N bond of the hydrazone.

The Role of the Catalyst: The dehydration step is the rate-limiting step and is significantly accelerated by an acid catalyst.[11] The acid protonates the hydroxyl group of the hemiaminal, converting it into a much better leaving group (H₂O), thus facilitating its elimination.[10] While strong mineral acids can be used, a weak acid like acetic acid is often sufficient and helps to avoid unwanted side reactions.[11][12] For more demanding subsequent reactions like the Fischer indole synthesis, stronger Brønsted or Lewis acids are required to drive the cyclization.[4][5]

G Reactants Hydrazine + Carbonyl Transition1 Reactants->Transition1 Hemiaminal Hemiaminal Intermediate Transition1->Hemiaminal Nucleophilic Attack Transition2 Hemiaminal->Transition2 + H⁺ (Acid Catalyst) Protonated Protonated Hemiaminal Transition2->Protonated Transition3 Protonated->Transition3 - H₂O (Dehydration) Hydrazone Hydrazone + H₂O Transition3->Hydrazone

Caption: Mechanism of acid-catalyzed hydrazone formation.

Critical Safety Protocols: Handling Hydrazine Derivatives

Trustworthiness in the lab begins with safety. Hydrazine and its organic derivatives are classified as toxic and are potential carcinogens.[13][14][15] Strict adherence to safety protocols is mandatory.

Safety MeasureSpecification & Rationale
Engineering Controls All manipulations must be performed in a certified, well-ventilated chemical fume hood to prevent inhalation of vapors.[14]
Personal Protective Equipment (PPE) Gloves: Butyl rubber gloves are recommended for handling hydrazine derivatives.[16] Eye Protection: Chemical safety goggles are required at all times. Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
Spill Management In case of a small spill, absorb with an inert material (e.g., vermiculite), and neutralize with a dilute solution of calcium hypochlorite.[16] For larger spills, evacuate the area and follow institutional emergency procedures.
Waste Disposal All solid and liquid waste containing hydrazine derivatives must be collected in designated, sealed containers and disposed of as hazardous waste according to institutional and federal regulations.[17]

Experimental Protocol 1: Synthesis of Methyl 2-(2-benzylidenehydrazinyl)benzoate

This protocol details the foundational condensation reaction to form a stable hydrazone.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Methyl 2-hydrazinylbenzoate166.181.66 g10.0Starting material
Benzaldehyde106.121.06 g (1.02 mL)10.0Reagent, freshly distilled if possible
Ethanol (Absolute)46.0740 mL-Reaction Solvent
Glacial Acetic Acid60.05~0.3 mL (5 drops)-Catalyst
Round-bottom flask-100 mL-Reaction vessel
Magnetic stirrer & stir bar-1-For agitation
Condenser-1-To prevent solvent loss
Buchner funnel & filter paper-1 set-For product isolation
Step-by-Step Procedure
  • Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a heating mantle.

  • Dissolution: To the flask, add Methyl 2-hydrazinylbenzoate (1.66 g, 10.0 mmol) and ethanol (40 mL). Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Add benzaldehyde (1.02 mL, 10.0 mmol) to the solution in one portion.

  • Catalyst Addition: Add 5 drops of glacial acetic acid to the reaction mixture.[12]

  • Reaction: Heat the mixture to a gentle reflux (~80°C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Product Precipitation: After 2 hours, remove the heat source and allow the flask to cool to room temperature. A precipitate should form. Cooling the mixture in an ice bath for 30 minutes will maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or impurities.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight. A pale yellow crystalline solid is expected.

  • Characterization: The structure of the synthesized hydrazone should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[18]

Expected Results & Troubleshooting
  • Yield: Typically >85%.

  • Appearance: Pale yellow to white crystalline solid.

  • Troubleshooting:

    • No Precipitate: If no solid forms upon cooling, the product may be too soluble. Reduce the solvent volume by rotary evaporation and attempt cooling again. Alternatively, slowly add cold water to the ethanolic solution to induce precipitation.

    • Oily Product: An oily product suggests impurities. Attempt to triturate with cold hexane or recrystallize from a suitable solvent like ethanol or methanol.

Experimental Protocol 2: Fischer Indole Synthesis

This protocol utilizes a hydrazone (formed in situ or from a previous step) to synthesize a substituted indole. Here, we will use Methyl 2-hydrazinylbenzoate and acetone.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Methyl 2-hydrazinylbenzoate166.181.66 g10.0Starting material
Acetone58.080.87 mL12.0Reactant and solvent
Polyphosphoric Acid (PPA)-~15 g-Catalyst and solvent
Ice bath-1-For controlling exotherm and work-up
Beaker-250 mL-For work-up
Step-by-Step Procedure
  • Hydrazone Formation (In Situ): In a 100 mL round-bottom flask, dissolve Methyl 2-hydrazinylbenzoate (1.66 g, 10.0 mmol) in acetone (5 mL). Add 2-3 drops of glacial acetic acid and stir at room temperature for 30 minutes. The formation of the hydrazone can be assumed to be near-complete.[19]

  • Cyclization Setup: In a separate flask, gently warm ~15 g of polyphosphoric acid (PPA) to ~80°C to reduce its viscosity.

  • Reaction: Carefully add the hydrazone mixture from step 1 to the warm PPA with vigorous stirring. An exothermic reaction may occur.

  • Heating: Heat the reaction mixture to 100-110°C and maintain for 1 hour. The color will likely darken.

  • Work-up: Allow the reaction mixture to cool slightly, then very carefully and slowly pour it into a beaker containing ~100 g of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases. This step is crucial for precipitating the indole product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel to yield the pure indole derivative.

References

  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved February 4, 2026, from [Link]

  • Carbonyl Condensation Reactions. (2020). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • Synthesis method of 4-methyl-2-hydrazinobenzothiazole. (2022). Google Patents.
  • Process for the preparation of pyrazole. (1984). Google Patents.
  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2024). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2021). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2023). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. (2020). YouTube. Retrieved February 4, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Safety and Handling of Hydrazine. (1987). Defense Technical Information Center. Retrieved February 4, 2026, from [Link]

  • Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. (2018). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. (2020). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Biological Activities of Hydrazone Derivatives. (2010). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases. (2020). RSC Publishing. Retrieved February 4, 2026, from [Link]

  • Process for the preparation of pyrazole and its derivatives. (1996). Google Patents.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Synthesis, Characterization and Spectrophotometric Studies of New Hydrazone Derived from Ethyl benzoate. (2018). Journal of Global Pharma Technology. Retrieved February 4, 2026, from [Link]

  • Hydrazine. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues. (2018). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Hydrazone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved February 4, 2026, from [Link]

  • Vilsmeier Formylation of Hydrazones and Semicarbazones. (2011). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. (2020). Repositorio UCHILE. Retrieved February 4, 2026, from [Link]

  • Synthesis of hydrazine based novel HMG coA inhibitor and its docking studies. (2014). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2021). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents. (2024). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. (2010). MDPI. Retrieved February 4, 2026, from [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. Retrieved February 4, 2026, from [Link]

  • Fischer indole synthesis with 2-methylcyclohexanone. (1972). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. (2020). MDPI. Retrieved February 4, 2026, from [Link]

  • Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. Retrieved February 4, 2026, from [Link]

Sources

Derivatization of Methyl 2-hydrazinylbenzoate for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of Methyl 2-hydrazinylbenzoate for Biological Screening

Introduction: The Scaffold Advantage

Methyl 2-hydrazinylbenzoate (CAS 1677-71-0) represents a "privileged structure" in medicinal chemistry due to its bifunctional nature. It contains an electrophilic ester moiety orthogonal to a highly nucleophilic hydrazine group. This unique architecture allows for Divergent Oriented Synthesis (DOS) , enabling researchers to rapidly generate chemically distinct libraries from a single precursor.

For drug discovery professionals, this scaffold offers two primary derivatization pathways:

  • Hydrazone Formation (Path A): Reaction with aldehydes/ketones to generate Schiff base libraries, widely screened for antimicrobial, antitubercular, and anticancer activity.

  • Indazolone Cyclization (Path B): Intramolecular aminolysis leading to 1,2-dihydro-3H-indazol-3-ones, a rigid bicyclic core serving as a bioisostere for purines and quinazolinones.

This guide details the protocols for these transformations and the subsequent biological screening workflows.

Chemical Reactivity & Derivatization Strategies

The reactivity of Methyl 2-hydrazinylbenzoate is governed by the nucleophilicity of the terminal hydrazine nitrogen (


) and the electrophilicity of the ester carbonyl.
Path A: Hydrazone Library Synthesis

The terminal nitrogen (


) reacts rapidly with carbonyls under mild acidic catalysis. This reversible condensation forms a hydrazone (

).
  • Key Advantage: High success rate with diverse aldehydes (aromatic, aliphatic, heteroaromatic).

  • Biological Relevance: The azomethine proton (

    
    ) is critical for binding affinity in many antimicrobial pharmacophores (e.g., antitubercular agents).
    
Path B: Indazol-3-one Cyclization

Under thermal or basic conditions, the hydrazine moiety attacks the adjacent ester carbonyl, releasing methanol and forming the 5-membered lactam ring of indazol-3-one.

  • Key Advantage: Rigidification of the scaffold.

  • Biological Relevance: Indazolones are potent PARP inhibitors and anti-inflammatory agents.

Experimental Protocols

Protocol A: High-Throughput Synthesis of Hydrazone Libraries (96-well Plate Format)

Objective: To generate a 96-member library of hydrazone derivatives for direct biological screening.

Reagents:

  • Scaffold: Methyl 2-hydrazinylbenzoate (0.1 M in DMSO).

  • Building Blocks: Diverse Aldehyde Library (0.1 M in DMSO).

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Solvent: Ethanol (EtOH) or DMSO (for direct screening).

Step-by-Step Procedure:

  • Plate Preparation: In a 96-well deep-well polypropylene plate, dispense 50 µL of the Scaffold solution (5 µmol) into each well.

  • Library Addition: Add 55 µL of a unique Aldehyde solution (5.5 µmol, 1.1 eq) to each well.

  • Catalysis: Add 5 µL of catalytic solution (10% AcOH in EtOH).

  • Reaction: Seal the plate with a chemically resistant foil. Incubate at 60°C for 4 hours with orbital shaking (300 rpm).

  • Work-up (Option 1 - Solid Phase): If products precipitate, centrifuge at 3000 x g for 10 min. Remove supernatant. Wash pellet with cold EtOH (

    
     µL). Dry under vacuum. Resuspend in DMSO for screening.
    
  • Work-up (Option 2 - Direct Use): If screening directly, dilute the reaction mixture 1:100 with assay media. Note: Ensure final DMSO concentration is <1% in the assay.

QC Criteria:

  • Randomly select 10% of wells for LC-MS analysis.

  • Acceptance: Conversion > 85%; Purity > 90%.

Protocol B: Microwave-Assisted Cyclization to Indazol-3-one

Objective: To synthesize the rigid indazolone core for scaffold hopping studies.

Reagents:

  • Methyl 2-hydrazinylbenzoate (1.0 eq).

  • Sodium Ethoxide (NaOEt) (1.2 eq) or DBU (1.5 eq).

  • Solvent: Ethanol (EtOH).[1]

Step-by-Step Procedure:

  • Dissolve Methyl 2-hydrazinylbenzoate (500 mg, 3.0 mmol) in EtOH (5 mL) in a microwave-compatible vial.

  • Add NaOEt (21% wt in EtOH, 1.1 mL).

  • Microwave Irradiation: Heat to 120°C for 15 minutes (Power: 150W, Max Pressure: 200 psi).

  • Quench: Pour reaction mixture into ice-cold water (20 mL). Acidify to pH 4 with 1M HCl.

  • Isolation: The product, 1,2-dihydro-3H-indazol-3-one, will precipitate as a white/off-white solid. Filter and wash with cold water.

  • Recrystallization: Purify from hot Ethanol/Water (1:1).

Biological Screening Workflow

Once the derivatives are synthesized, they enter the screening cascade. The following table summarizes the primary assays relevant to this scaffold.

Table 1: Recommended Screening Panel for Hydrazinylbenzoate Derivatives

Assay TypeTarget/Cell LineRelevancePositive Control
Antimicrobial M. tuberculosis (H37Rv)Hydrazones are proven antitubercular pharmacophores (e.g., Isoniazid).Isoniazid / Rifampicin
Cytotoxicity HepG2 (Liver), A549 (Lung)Indazolones exhibit kinase inhibitory potential.Doxorubicin
Inflammation COX-1 / COX-2 InhibitionBenzoate derivatives often modulate cyclooxygenase pathways.Indomethacin
Enzymatic Urease InhibitionHydrazone moiety can chelate Nickel in the urease active site.Thiourea

Visualizations

Diagram 1: Divergent Synthesis Workflow

This diagram illustrates the decision logic for processing Methyl 2-hydrazinylbenzoate into two distinct chemical spaces.

Derivatization_Workflow cluster_PathA Path A: Hydrazone Library (Schiff Base) cluster_PathB Path B: Cyclization (Rigidification) Scaffold Methyl 2-hydrazinylbenzoate (Precursor) ReactionA Condensation (AcOH, 60°C) Scaffold->ReactionA + Aldehydes ReactionB Microwave Irradiation (120°C, 15 min) Scaffold->ReactionB + Base Aldehydes Aldehyde Library (R-CHO) Aldehydes->ReactionA ProductA Hydrazone Derivatives (Biologically Active Linker) ReactionA->ProductA Base Base Catalyst (NaOEt/DBU) Base->ReactionB ProductB Indazol-3-one Core (Scaffold Hop) ReactionB->ProductB

Caption: Divergent synthesis pathways transforming the precursor into flexible hydrazones (Path A) or rigid indazolones (Path B).

Diagram 2: Biological Screening Decision Tree

This diagram outlines the logic flow from library generation to hit validation.

Screening_Logic Library Derivatized Library (96-well Plate) PrimaryScreen Primary Screen (Single Dose: 10 µM) Library->PrimaryScreen Decision Inhibition > 50%? PrimaryScreen->Decision Discard Discard / Archive Decision->Discard No DoseResponse Dose Response (IC50) (8-point dilution) Decision->DoseResponse Yes CounterScreen Counter Screen (Cytotoxicity/Selectivity) DoseResponse->CounterScreen Lead Validated Lead (Structure-Activity Relationship) CounterScreen->Lead High Selectivity

Caption: Hierarchical screening cascade ensuring only potent and non-cytotoxic hits progress to lead optimization.

Troubleshooting & Optimization

  • Issue: Low yield in Hydrazone formation.

    • Root Cause: Electronic deactivation of the aldehyde or steric hindrance.

    • Solution: Increase temperature to 80°C or switch solvent to Methanol with 5% Acetic Acid. For unreactive ketones, use microwave irradiation (100°C, 10 min).

  • Issue: "Gummy" precipitate in Indazolone synthesis.

    • Root Cause: Incomplete cyclization or polymerization.

    • Solution: Ensure anhydrous conditions. Use DBU as a base instead of alkoxides to prevent side reactions with the ester.

  • Issue: False positives in biological assays.

    • Root Cause: Hydrazones can hydrolyze in acidic assay media or chelate essential metal ions in the media.

    • Solution: Always run a stability control (compound in media without cells) and a metal chelation control (add excess

      
       or 
      
      
      
      ).

References

  • Biological Activities of Hydrazone Derivatives. Source: National Institutes of Health (NIH) / PMC. Summary: Comprehensive review of the antimicrobial and anticancer properties of hydrazone pharmacophores.

  • Indazole Synthesis Strategies. Source: Organic Chemistry Portal. Summary: Detailed mechanistic pathways for the construction of indazole and indazolone skeletons from hydrazine precursors.

  • Quinazolinone and Quinazoline Derivatives: Synthetic Methods. Source: National Institutes of Health (NIH) / PMC. Summary: Overview of synthetic routes for quinazolinones, highlighting the reactivity of 2-amino/hydrazino-benzoate derivatives.

  • Aldehyde Derivatization with Hydrazine Reagents. Source: ResearchGate.[2] Summary: Analytical protocols for the reaction of hydrazines with aldehydes, establishing the basis for library synthesis conditions.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Determination of Methyl 2-hydrazinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[1] Methyl 2-hydrazinylbenzoate is a crucial building block in the synthesis of numerous pharmaceutical compounds. Its purity directly influences the impurity profile of the final API, making its accurate determination a critical control point in the manufacturing process.

Traditionally, chromatographic methods like High-Performance Liquid Chromatography (HPLC) have been the workhorses for purity analysis.[2] However, these methods often rely on the availability of pure, well-characterized reference standards for every analyte and impurity, which can be a significant bottleneck in early-stage development. This guide presents a robust, first-principles alternative: Quantitative Nuclear Magnetic Resonance (¹H qNMR). We will explore the fundamental advantages of qNMR, compare it to traditional techniques, and provide a detailed, self-validating protocol for determining the purity of Methyl 2-hydrazinylbenzoate, demonstrating why qNMR is an indispensable tool for modern pharmaceutical analysis.

Section 1: The First Principle of Quantification: Why qNMR is Different

Quantitative NMR stands apart from nearly all other analytical techniques because its signal response is directly and universally proportional to the number of atomic nuclei generating that signal.[3] Unlike methods that depend on a molecule's chromophore (UV-Vis), volatility (GC), or ionization efficiency (MS), the area of a ¹H NMR peak is a direct count of the protons it represents. This fundamental principle makes qNMR a primary ratio method of measurement , capable of delivering results traceable to the International System of Units (SI) without the need for a structurally identical calibrant.[3]

This key feature is transformative; one can accurately quantify a novel compound using a well-characterized, structurally unrelated internal standard.[3] This eliminates the need to synthesize, isolate, and certify dozens of potential impurity standards, accelerating development timelines and providing a more holistic and accurate purity value.

Section 2: Comparative Analysis: qNMR vs. Traditional Purity Assays

The choice of an analytical method depends on the specific requirements of the measurement. While techniques like HPLC are powerful, qNMR offers a unique combination of advantages, particularly for purity assignment where a comprehensive mass balance is desired.

Parameter Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID)
Principle Signal integral is directly proportional to the molar concentration of nuclei.[3]UV absorbance is proportional to concentration (Beer-Lambert Law).Flame ionization response is proportional to the mass of carbon atoms.
Reference Standard Requires a certified, structurally unrelated internal standard of known purity.Requires a certified reference standard of the same analyte for accurate quantification.Requires a certified reference standard of the same analyte for accurate quantification.
Universality Near-universal response for all protons; no response factors needed.Response is compound-specific and dependent on the chromophore.Response is specific to combustible organic compounds.
Sample Prep Simple dissolution of accurately weighed sample and internal standard.[4]Often requires mobile phase preparation, filtering, and method development.Sample must be volatile or derivatized to become volatile.[2]
Selectivity Excellent; high-field magnets provide high spectral resolution to separate signals.[5]Excellent; based on differential partitioning between mobile and stationary phases.Excellent for volatile compounds; based on boiling point and column interactions.
Information Provides quantitative purity data and confirms the molecular structure simultaneously.Provides retention time and quantitative data based on peak area.Provides retention time and quantitative data.
Speed Rapid analysis (minutes per sample) once the method is established.Can be time-consuming due to longer run times and column equilibration.Typically faster run times than HPLC but limited to volatile analytes.
Nature Non-destructive; sample can be recovered.Destructive.Destructive.

Section 3: Experimental Design: A Self-Validating qNMR Protocol

A robust analytical method must be a self-validating system. In qNMR, this is achieved by making deliberate, scientifically sound choices during experimental design that inherently ensure the accuracy and reliability of the results. This protocol is designed to determine the purity of Methyl 2-hydrazinylbenzoate.

Note on Analyte Spectrum: A definitive public ¹H NMR spectrum for Methyl 2-hydrazinylbenzoate was not available. For the purpose of this guide, the experimental design will be based on the anticipated spectrum, drawing analogies from its structural isomer, Methyl 4-hydrazinylbenzoate. The aromatic region is expected to contain complex multiplets between 6.5-8.0 ppm, and the methyl ester protons will present as a singlet around 3.8-3.9 ppm. The hydrazinyl (-NHNH₂) protons are exchangeable and may appear as broad signals.

Step 1: The Cornerstone of Accuracy - Selecting the Internal Standard (IS)

The causality behind choosing a suitable IS is paramount for a trustworthy result. The IS acts as the anchor for the entire quantification.

  • The "Why": We need a compound with certified high purity, exceptional stability, and NMR signals that appear in a clear, unoccupied region of the analyte's spectrum. This avoids any ambiguity in signal integration, which is the direct source of our quantitative data.

  • Selection Criteria:

    • High Purity: Must be a Certified Reference Material (CRM) with a purity of ≥99.5% and a comprehensive Certificate of Analysis.[6]

    • Signal Simplicity & Separation: Should ideally have a simple spectrum, preferably a sharp singlet, in a region free from analyte, impurity, or solvent signals.[1]

    • Solubility: Must be fully soluble in the chosen deuterated solvent along with the analyte.[1]

    • Stability: Must be non-reactive with the analyte, solvent, and ambient conditions (e.g., non-hygroscopic).[1]

  • Recommended IS: Maleic Acid .

    • Justification: Maleic acid is available as a high-purity TraceCERT® standard. It exhibits a sharp singlet for its two olefinic protons at approximately 6.2-6.4 ppm in DMSO-d₆.[5] This region is anticipated to be clear of the primary signals from Methyl 2-hydrazinylbenzoate. It is also highly soluble in DMSO-d₆.[5]

Step 2: Choosing the Right Environment - The Deuterated Solvent
  • The "Why": The solvent's role is not just to dissolve the components but to ensure a clean spectral background. Its residual proton signals must not interfere with the signals of interest from either the analyte or the IS.

  • Recommended Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) .

    • Justification: DMSO-d₆ is an excellent solvent for a wide range of organic molecules, including aromatic and polar compounds like our analyte and IS.[7] Its residual proton signal appears as a quintet around 2.50 ppm, and its water peak is typically found around 3.3 ppm, regions that are well-separated from the key aromatic and methyl ester signals of the analyte and the olefinic signal of the maleic acid IS.

Step 3: Ensuring Quantitative Fidelity - Instrument Parameter Optimization
  • The "Why": A standard qualitative NMR acquisition is insufficient for quantification. We must ensure that every proton signal is captured with an intensity that is truly proportional to its concentration. This requires complete magnetization recovery between scans, which is governed by the spin-lattice relaxation time (T₁).

  • Critical Acquisition Parameters:

    • Spectrometer Field Strength: A high-field instrument (≥400 MHz) is recommended to maximize chemical shift dispersion and minimize potential signal overlap.

    • Pulse Angle: A 90° pulse angle (or flip angle) should be used to ensure maximum signal generation for each scan.

    • Relaxation Delay (D1): This is the most critical parameter for accuracy. The delay D1 must be set to at least 5 times the longest T₁ value of all protons being integrated (both analyte and IS). A conservative and safe approach is to use a D1 of 30 seconds, which ensures full relaxation for most small molecules.

    • Number of Scans (NS): A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated.

Step 4: The Workflow for Precision - Sample Preparation
  • The "Why": The accuracy of the final purity calculation is directly dependent on the accuracy of the masses of the analyte and the IS. High-precision weighing is non-negotiable.

  • Detailed Protocol:

    • Using a calibrated 5-place analytical balance, accurately weigh approximately 10-15 mg of Methyl 2-hydrazinylbenzoate into a clean, dry glass vial. Record the mass precisely.

    • Into the same vial, add approximately 5-8 mg of the Maleic Acid certified internal standard. Record the mass precisely. The goal is a near 1:1 molar ratio to ensure comparable signal intensities.

    • Add approximately 0.75 mL of DMSO-d₆ to the vial.

    • Vortex the vial for at least 60 seconds to ensure complete dissolution of both the analyte and the IS. Visually inspect for any undissolved particulate matter.

    • Using a clean glass pipette, transfer the solution to a high-quality 5 mm NMR tube.

G weigh_analyte weigh_analyte weigh_is weigh_is weigh_analyte->weigh_is Into same vial dissolve dissolve weigh_is->dissolve transfer transfer dissolve->transfer

Section 4: From Signal to Purity: Data Processing and Calculation

  • Acquire the ¹H NMR Spectrum: Use the optimized parameters from Section 3.

  • Process the Data: Apply Fourier transform, followed by careful manual phase correction and baseline correction across the entire spectrum. The quality of these steps is crucial for accurate integration.

  • Integrate Signals:

    • Analyte Signal (I_analyte): Integrate a well-resolved, non-overlapping signal. The methyl ester singlet (expected ~3.8-3.9 ppm) is an ideal candidate as it is sharp and corresponds to 3 protons.

    • IS Signal (I_IS): Integrate the singlet from the maleic acid protons (expected ~6.2-6.4 ppm).

  • Calculate Purity: The purity of the analyte (P_analyte) is calculated as a mass fraction (%) using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte & I_IS: Integral values for the analyte and Internal Standard signals.

    • N_analyte & N_IS: The number of protons giving rise to the integrated signal (N_analyte = 3 for the methyl group; N_IS = 2 for maleic acid).

    • M_analyte & M_IS: Molar masses of the analyte (Methyl 2-hydrazinylbenzoate: 166.18 g/mol ) and the Internal Standard (Maleic Acid: 116.07 g/mol ).

    • m_analyte & m_IS: The precisely weighed masses of the analyte and Internal Standard.

    • P_IS: The certified purity of the Internal Standard (e.g., 99.9%).

Section 5: Hypothetical Results and Discussion

To illustrate the method's performance, three hypothetical samples of a new batch of Methyl 2-hydrazinylbenzoate were prepared and analyzed according to the protocol.

Parameter Sample 1 Sample 2 Sample 3
Mass Analyte (m_analyte)12.551 mg12.832 mg12.678 mg
Mass IS (m_IS)6.845 mg6.998 mg6.911 mg
Purity of IS (P_IS)99.9%99.9%99.9%
Integral Analyte (I_analyte)5.425.595.51
Integral IS (I_IS)10.0010.0010.00
Calculated Purity 98.8% 99.1% 98.9%
Mean Purity \multicolumn{3}{c}{98.9% }
RSD (%) \multicolumn{3}{c}{0.15% }

The results demonstrate high precision, with a Relative Standard Deviation (RSD) of just 0.15%. This level of precision is a direct result of the meticulous control over the experimental variables, particularly the precise gravimetric measurements and the optimized NMR parameters that ensure full signal relaxation.

Section 6: A Framework for Trustworthiness: Method Validation

The protocol described is inherently aligned with the principles of analytical procedure validation outlined in ICH Q2(R2) and USP General Chapter <761>.[8][9][10][11]

  • Specificity: Is proven by selecting quantification signals for the analyte and IS that are unique and well-resolved from each other and any other signals in the spectrum.

  • Accuracy: Is established through the use of a certified, traceable internal standard. The method's accuracy is directly linked to the accuracy of the IS purity value and the gravimetric measurements.[12]

  • Precision: Is demonstrated by the low RSD across multiple sample preparations, confirming the method's repeatability.

  • Linearity: While not explicitly shown, linearity can be readily confirmed by preparing a series of samples with varying analyte-to-IS mass ratios and verifying that the calculated purity remains constant.

G Choice_IS Choice_IS Specificity Specificity Choice_IS->Specificity Choice_CRM Choice_CRM Accuracy Accuracy Choice_CRM->Accuracy Choice_Weigh Choice_Weigh Choice_Weigh->Accuracy Precision Precision Choice_Weigh->Precision Choice_Params Choice_Params Choice_Params->Precision

Conclusion

Quantitative NMR is a powerful, efficient, and fundamentally accurate technique for determining the purity of pharmaceutical intermediates like Methyl 2-hydrazinylbenzoate. By leveraging a first-principles approach, qNMR circumvents the need for compound-specific reference standards, providing a direct measure of purity that is both robust and traceable. The protocol detailed in this guide, built on a foundation of deliberate experimental choices, not only delivers high-quality data but also constitutes a self-validating system that aligns with regulatory expectations. For researchers and drug development professionals, mastering qNMR is a strategic step towards accelerating development timelines and ensuring the unimpeachable quality of their pharmaceutical products.

References

  • USP-NF ABSTRACT. 〈761〉 Nuclear Magnetic Resonance Spectroscopy. USP. Available at: [Link]

  • PubChem. Methyl 4-hydrazinylbenzoate. National Institutes of Health. Available at: [Link]

  • BIPM. Internal Standard Reference Data for qNMR: Dimethyl sulfone. Bureau International des Poids et Mesures. Available at: [Link]

  • BIPM. Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures. Available at: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • uspbpep.com. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. USP. Available at: [Link]

  • USP. Stimuli Article (qNMR). U.S. Pharmacopeia. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. RSC. Available at: [Link]

  • ICH. Validation of Analytical Procedure Q2(R2) - Draft. International Council for Harmonisation. Available at: [Link]

  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available at: [Link]

  • alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available at: [Link]

  • ECA Academy. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. ECA Academy. Available at: [Link]

  • ResearchGate. 1H-NMR spectrum of the compound (M6). ResearchGate. Available at: [Link]

  • IntuitionLabs. Understanding ICH Q2(R2) Guidelines for Analytical Validation. IntuitionLabs. Available at: [Link]

  • Scribd. Usp-Nf 761 Nuclear Magnetic Resonance Spectros. Scribd. Available at: [Link]

  • ResearchGate. Dimethylsulfone as a universal standard for analysis of organics by QNMR. ResearchGate. Available at: [Link]

  • ACS Publications. Evaluation of Fumaric Acid and Maleic Acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum, and Whole Blood. American Chemical Society. Available at: [Link]

  • Semantic Scholar. Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Semantic Scholar. Available at: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • BIPM. qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydrazinylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydrazinylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.